molecular formula C21H20N4O4S B2975315 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide CAS No. 942010-78-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Cat. No.: B2975315
CAS No.: 942010-78-8
M. Wt: 424.48
InChI Key: OWQXBUSBNMRFMT-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a thiazole ring, a benzo[d][1,3]dioxole moiety, and a ureido group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole core One common approach is the cyclization of thiourea derivatives with α-haloketones under acidic conditions The benzo[d][1,3]dioxole moiety can be introduced through a subsequent reaction with catechol derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted thiazoles or ureas.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has potential as a bioactive compound in drug discovery.

  • Medicine: It may have therapeutic properties, such as antitumor or antimicrobial activities.

  • Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the benzo[d][1,3]dioxole moiety and the ureido group. Similar compounds include:

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline: This compound has a similar benzo[d][1,3]dioxole moiety but lacks the thiazole and ureido groups.

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylthio)ethan-1-amine: This compound features a phenylthio group instead of the ureido group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-12-3-6-15(7-4-12)24-20(27)25-21-23-13(2)18(30-21)19(26)22-10-14-5-8-16-17(9-14)29-11-28-16/h3-9H,10-11H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQXBUSBNMRFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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